1,7-Dibromonaphthalene

描述

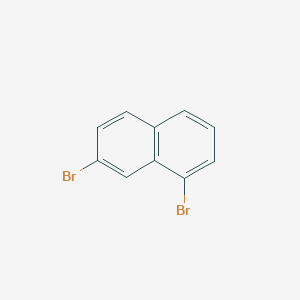

1,7-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 7 positions of the naphthalene ring

准备方法

Synthetic Routes and Reaction Conditions

1,7-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst or under specific reaction conditions. For example, the bromination can be carried out in carbon tetrachloride (CCl4) as a solvent, with the reaction mixture being irradiated using a photochemical reaction apparatus at low temperatures (below 10°C). This method yields this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar principles as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization and distillation techniques to obtain the desired product.

化学反应分析

Types of Reactions

1,7-Dibromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds. These reactions typically involve palladium catalysts and boronic acids.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) under inert atmosphere.

Reduction: Reducing agents like LiAlH4 in anhydrous ether solvents.

Major Products Formed

Substitution: Formation of naphthalene derivatives with various functional groups.

Coupling: Formation of biaryl compounds.

Reduction: Formation of naphthalene.

科学研究应用

Pharmaceutical Applications

1,7-Dibromonaphthalene serves as a crucial building block in the synthesis of several pharmaceutical compounds:

- Anti-cancer Drugs : It is utilized in the development of novel anti-cancer agents, leveraging its reactivity to form complex molecular structures that exhibit therapeutic properties.

- Anti-inflammatory and Antifungal Agents : The compound is involved in synthesizing drugs that target inflammation and fungal infections, showcasing its versatility in medicinal chemistry.

Case Study: Synthesis of Anticancer Compounds

Research has demonstrated that derivatives of this compound exhibit potent anti-cancer activity. For instance, a study synthesized a series of naphthalene-based compounds that showed significant cytotoxicity against various cancer cell lines, indicating the potential for developing new therapeutic agents .

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate for synthesizing:

- Herbicides : Its structural properties allow it to be transformed into effective herbicides that control weed growth.

- Insecticides : The compound's reactivity facilitates the creation of insecticides that target specific pests while minimizing environmental impact.

Data Table: Agrochemical Synthesis Pathways

| Compound Type | Intermediate Used | Application |

|---|---|---|

| Herbicides | This compound | Weed control |

| Insecticides | This compound | Pest management |

Dyes and Pigments

In the dye industry, this compound acts as an intermediate for producing vibrant colors:

- Yellow and Orange Pigments : It is crucial in synthesizing pigments used in textiles and plastics.

- Optical Brighteners : These are added to laundry detergents and paper products to enhance brightness.

Case Study: Optical Brighteners

The incorporation of this compound in optical brighteners has been shown to improve the fluorescence properties of these compounds significantly. This application is vital for industries requiring high visibility and aesthetic appeal in their products .

Organic Electronics

The compound is increasingly recognized for its role in organic electronics:

- Organic Light Emitting Diodes (OLEDs) : It serves as a precursor for materials used in OLED technology due to its electronic properties.

- Organic Field Effect Transistors (OFETs) : Its application extends to semiconductors where it contributes to improved charge transport characteristics.

Data Table: Electronic Applications

| Application Type | Material Derived from this compound | Key Features |

|---|---|---|

| OLEDs | Naphthalene derivatives | High efficiency |

| OFETs | Semiconducting polymers | Enhanced mobility |

作用机制

The mechanism of action of 1,7-dibromonaphthalene in chemical reactions typically involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in coupling reactions, they form new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

相似化合物的比较

Similar Compounds

1,8-Dibromonaphthalene: Another dibromo derivative of naphthalene with bromine atoms at the 1 and 8 positions.

2,7-Dibromonaphthalene: A dibromo derivative with bromine atoms at the 2 and 7 positions.

4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 positions of each phenyl ring.

Uniqueness

1,7-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique substitution patterns and coupling reactions that are not possible with other dibromo derivatives.

生物活性

1,7-Dibromonaphthalene is an organic compound characterized by its naphthalene backbone with bromine substituents at the 1 and 7 positions. This compound has gained attention due to its potential biological activities, including antibacterial and antiparasitic properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound has a molecular formula of C10H6Br2 and a molecular weight of approximately 292.96 g/mol. Its structure contributes to its reactivity and biological activity. The bromine atoms increase the compound's electrophilicity, which can enhance interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various dibromonaphthalene derivatives, it was found that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, 3,7-dibromonaphthalene-1,5-diol was highlighted for its antibacterial potential due to its structural similarity to this compound .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic activity. A study focused on drug discovery for helminth parasites indicated that naphthalene derivatives could serve as potential leads in developing new antiparasitic agents. The mechanism by which these compounds exert their effects may involve interference with parasite metabolism or reproductive systems .

Mutagenic Potential

Despite its beneficial activities, some studies have raised concerns about the mutagenic potential of dibromonaphthalene derivatives. Research has shown that certain derivatives can exhibit mutagenic activity in bacterial assays, emphasizing the need for further safety evaluations before clinical applications .

Study on Antibacterial Efficacy

A systematic study evaluated the antibacterial efficacy of several naphthalene derivatives, including this compound. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| 3,7-Dibromonaphthalene-1,5-diol | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

This study demonstrated that while this compound is effective against certain bacteria, its derivatives may offer enhanced activity .

Antiparasitic Drug Discovery

In another case study focusing on antiparasitic drug discovery, researchers explored various naphthalene derivatives as potential anthelmintics. The findings indicated that some compounds exhibited significant activity against helminth parasites in vitro. The study emphasized the importance of structure-activity relationships in optimizing these compounds for therapeutic use .

属性

IUPAC Name |

1,7-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFFDNPPMQALBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474203 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58258-65-4 | |

| Record name | 1,7-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。